molecular formula C6H12NaO3 B1343604 Sodium 6-hydroxyhexanoate CAS No. 5299-61-6

Sodium 6-hydroxyhexanoate

Cat. No. B1343604
Key on ui cas rn: 5299-61-6
M. Wt: 155.15 g/mol
InChI Key: RECSGXMAOMHKMW-UHFFFAOYSA-N
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Patent
US06610880B1

Procedure details

To a well-stirred reaction vessel equipped with a thermometer and a pH electrode were added 17.1 g of 6-hexanolactone, 16 g of water, and 24 g of a 25 wt % aqueous NaOH solution. The mixture was stirred for 30 min while cooling down slowly. The sodium 6-hydroxyhexanoate solution formed was cooled to 4° C. and to this solution 70 mg of N-methylmorpholine was added. Then, 16.2 g of isopropyl chloroformate was added in 2 min. The reaction mixture was stirred for 90 min at 10° C. Chloroformate level in the organic layer was low and mixed anhydride was formed according to analysis by FT-IR. The water layer was separated and 19.3 g of a 70 wt % aqueous tert-butyl hydroperoxide solution (ex Lyondell) was added. With stirring, 0.5 g of Na2CO3 was added and 12.5 g of a 25 wt % aqueous NaOH solution was dosed in 20 min at 10° C. The reaction mixture was stirred for 60 min at 10° C. For a fast layer separation some water and diethyl ether were added. The water layer was separated and the organic layer was extracted with an aqueous sodium sulfite solution in order to reduce all hydroperoxide present. The organic layer was washed with an aqueous NaHCO3 solution to a neutral pH and the product was dried over MgSO4. After removal of the ether in vacuum at 20° C. a colourless liquid was obtained with a perester content of 92% in a yield of 62% based on the starting chloroformate.
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
solvent
Reaction Step One
Name
sodium 6-hydroxyhexanoate
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:9].[Na+:10]>O>[OH:9][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O-:7])=[O:8].[Na+:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
C1(CCCCCO1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
16 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a well-stirred reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a thermometer
TEMPERATURE
Type
TEMPERATURE
Details
while cooling down slowly

Outcomes

Product
Details
Reaction Time
30 min
Name
sodium 6-hydroxyhexanoate
Type
product
Smiles
OCCCCCC(=O)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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